molecular formula C18H14O3 B12560133 2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester CAS No. 166319-10-4

2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester

Cat. No.: B12560133
CAS No.: 166319-10-4
M. Wt: 278.3 g/mol
InChI Key: GYMNMUYGRSTBDM-UHFFFAOYSA-N
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Description

2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester is a chemical compound with the molecular formula C18H14O3. It is known for its unique structure, which includes a butynoic acid backbone with a phenylmethyl group attached. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester typically involves the reaction of 2-butynoic acid with a phenylmethyl group under specific conditions. One common method involves the esterification of 2-butynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, industrial processes may utilize alternative catalysts or solvents to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenylmethyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylmethyl derivatives.

Scientific Research Applications

2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research into its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenylmethyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butynoic acid, 4-oxo-4-phenyl-, methyl ester
  • 2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester
  • 2-Oxo-4-phenylbutyric acid

Uniqueness

2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

166319-10-4

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 4-(2-benzylphenyl)-4-oxobut-2-ynoate

InChI

InChI=1S/C18H14O3/c1-21-18(20)12-11-17(19)16-10-6-5-9-15(16)13-14-7-3-2-4-8-14/h2-10H,13H2,1H3

InChI Key

GYMNMUYGRSTBDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC(=O)C1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

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